2-amino-2-(4-methoxyphenyl)propanoic acid chemical structure and properties
This technical guide details the chemical structure, physicochemical properties, synthetic pathways, and biological applications of 2-amino-2-(4-methoxyphenyl)propanoic acid . Executive Summary 2-Amino-2-(4-methoxyphenyl...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the chemical structure, physicochemical properties, synthetic pathways, and biological applications of 2-amino-2-(4-methoxyphenyl)propanoic acid .
Executive Summary
2-Amino-2-(4-methoxyphenyl)propanoic acid is a non-proteinogenic,
-disubstituted amino acid. Structurally, it represents a constrained analog where the -hydrogen of alanine is replaced by a 4-methoxyphenyl group (or conversely, the -methyl analog of 4-methoxy-phenylglycine).
This quaternary carbon architecture confers unique properties:
Metabolic Stability: The absence of an
-hydrogen prevents abstraction by transaminases and amino acid oxidases, significantly extending biological half-life.
Conformational Constraint: The geminal disubstitution restricts rotation around the N-C
and C-C(O) bonds, stabilizing specific secondary structures in peptidomimetics.
Transport Selectivity: It functions as a probe for Large Neutral Amino Acid Transporters (LAT1/SLC7A5), utilizing the "leucine-preferring" system for blood-brain barrier (BBB) traversal.
Chemical Architecture & Physicochemical Properties
Structural Analysis
Unlike canonical phenylalanine analogs (where the aromatic ring is at the
-position), this molecule features the aromatic ring directly attached to the -carbon. This creates a sterically crowded quaternary center.
Chirality: The C2 position is a stereocenter. The compound exists as (
)- and ()-enantiomers.
Physicochemical Data Profile[3][4]
Property
Value / Characteristic
Mechanistic Insight
Physical State
White crystalline solid
Zwitterionic lattice stabilization.
Melting Point
>250 °C (decomp.)
High lattice energy typical of -methyl amino acids.
Solubility
Water (Sparingly), 1M HCl (Soluble), 1M NaOH (Soluble)
Amphoteric nature allows solubility in extremes of pH; poor neutral solubility due to lipophilic aromatic ring.
pKa (COOH)
~2.1 (Predicted)
Inductive effect of the -ammonium group lowers pKa.
pKa ()
~9.2 (Predicted)
Slightly lower than alanine (9.6) due to the electron-withdrawing inductive effect of the geminal phenyl ring.
LogP
~1.2 - 1.5
The 4-methoxy group enhances lipophilicity compared to the hydroxyl analog, aiding membrane permeability.
Synthetic Methodologies
The synthesis of
-disubstituted amino acids requires overcoming significant steric hindrance at the quaternary center. The Bucherer-Bergs reaction is the gold standard for this transformation, offering superior yields compared to the Strecker synthesis when starting from acetophenones.
Reaction Logic: Why Bucherer-Bergs?
Thermodynamic Control: The Bucherer-Bergs reaction proceeds via a hydantoin intermediate. The formation of the hydantoin is thermodynamically controlled, which is favorable for sterically hindered ketones like 4-methoxyacetophenone .
Strecker Limitation: The Strecker synthesis (using cyanide and ammonia) often stalls at the
-aminonitrile stage or suffers from reversibility when bulky ketones are used.
Conditions: Heat to 60°C in a sealed pressure vessel (or reflux) for 24–48 hours.
Workup: Cool the mixture. Acidify carefully with HCl to precipitate the intermediate 5-methyl-5-(4-methoxyphenyl)hydantoin . Filter and wash with cold water.
Conditions: Reflux at 100°C for 24 hours. The harsh conditions are required to open the stable hydantoin ring.
Isolation: Neutralize the solution to pH ~6.0 (isoelectric point) using concentrated HCl. The free amino acid will precipitate. Recrystallize from water/ethanol.
Synthetic Workflow Diagram
Caption: Figure 1. Bucherer-Bergs synthetic route for the construction of the quaternary alpha-carbon.
Biological Applications & Pharmacokinetics
Metabolic Resistance
The defining feature of this molecule is its resistance to enzymatic degradation.
Mechanism: Transaminases require an
-proton to form the Schiff base intermediate necessary for the transfer of the amino group. 2-Amino-2-(4-methoxyphenyl)propanoic acid lacks this proton.
Outcome: The compound is not metabolized as an energy source and is excreted largely unchanged, or it acts as a competitive inhibitor for enzymes recognizing tyrosine/phenylalanine.
Transport via LAT1 (System L)
The 4-methoxyphenyl moiety mimics the side chain of tyrosine/phenylalanine, making the compound a substrate for LAT1 (SLC7A5) , a transporter highly expressed at the Blood-Brain Barrier (BBB) and in cancer cells.
Tumor Targeting: Since LAT1 is upregulated in many aggressive cancers (to fuel protein synthesis), this amino acid can be used as a scaffold for drug delivery (prodrugs) or as a PET imaging tracer (when radiolabeled with
or ).
O-Methylation Effect: The methoxy group prevents participation in catecholamine synthesis pathways (unlike tyrosine), ensuring the molecule remains a distinct chemical probe.
Biological Interaction Pathway
Caption: Figure 2. Transport and metabolic stability mechanism. The quaternary center confers resistance to catabolism.
Analytical Profiling & Validation
To ensure scientific integrity in experimental workflows, the following analytical signatures must be verified.
Nuclear Magnetic Resonance (NMR)
NMR (D_2O/NaOD):
~1.6-1.8 ppm (s, 3H): Methyl group attached to the quaternary -carbon.
~3.8 ppm (s, 3H): Methoxy group (-OCH3).
~6.9-7.4 ppm (m, 4H): Para-substituted aromatic system (AA'BB' pattern).
Note: Absence of the
-proton signal (typically ~3.5-4.0 ppm in standard amino acids) confirms the quaternary substitution.
Mass Spectrometry
ESI-MS (+): Expect
.
Fragmentation: Loss of
and are common, but the quaternary center makes the backbone fragmentation distinct from alanine.
References
Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen und Glycinen. Journal für Praktische Chemie. (Foundational text on Bucherer-Bergs synthesis).
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 362748 (Related Sulfonyl Analog) and Structure Search.
Zelasko, S., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024.[2]
Binek, P. A., et al. (1981).[3] Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis.[3] Journal of Neurochemistry, 36(4), 1476-84.[3] (Demonstrates biological activity of alpha-methylated analogs).
Solubility of 2-amino-2-(4-methoxyphenyl)propanoic acid in water vs organic solvents
Title: Solubility Profiling and Solvent Selection Strategy for 2-Amino-2-(4-methoxyphenyl)propanoic Acid Subtitle: A Physicochemical Analysis and Experimental Framework for Process Optimization Executive Summary This tec...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Solubility Profiling and Solvent Selection Strategy for 2-Amino-2-(4-methoxyphenyl)propanoic Acid
Subtitle: A Physicochemical Analysis and Experimental Framework for Process Optimization
Executive Summary
This technical guide provides a comprehensive solubility profile for 2-amino-2-(4-methoxyphenyl)propanoic acid , a structural analog of
-methyltyrosine (Metyrosine) where the phenolic hydroxyl is replaced by a methoxy group.[1][2]
For researchers in peptide synthesis and medicinal chemistry, this molecule presents a classic "solubility paradox": it possesses a highly polar zwitterionic core (
-amino acid function) juxtaposed with a lipophilic 4-methoxyphenyl moiety and a sterically hindering -methyl group.[1][2]
Key Takeaways:
Aqueous Solubility: Limited at neutral pH due to high crystal lattice energy; significantly enhanced at pH < 2.0 and pH > 10.0.[2]
Organic Solubility: Poor in non-polar solvents (Hexane, Toluene).[2] Moderate to good in dipolar aprotic solvents (DMSO, DMF).
Critical Factor: The
-methyl group increases steric bulk, slightly reducing solvation efficiency compared to standard tyrosine derivatives, necessitating specific heating protocols for dissolution.
Part 1: Molecular Architecture & Physicochemical Basis[2]
To predict and manipulate the solubility of this compound, one must understand the competing forces within its molecular structure.
Structural Analysis
The molecule exists primarily as a zwitterion in the solid state and at neutral pH.
The Zwitterionic Core: The ammonium group (
) and carboxylate group () form strong electrostatic intermolecular bonds (salt bridges), creating a crystal lattice with high enthalpy of fusion.[1] This is the primary barrier to solubility in organic solvents.
The Lipophilic Shield: The 4-methoxyphenyl ring adds significant lipophilicity compared to the hydroxyl group of tyrosine. This reduces water solubility relative to tyrosine but enhances interaction with solvents like Dichloromethane (DCM) or Ethyl Acetate only if the zwitterion is disrupted (e.g., by esterification or pH adjustment).[2]
The
-Methyl Steric Effect: This quaternary carbon center restricts rotation, making the crystal packing less efficient than phenylalanine but also hindering solvent access to the polar core.
Predicted Physicochemical Properties
LogP (Octanol/Water): Estimated ~ -1.0 to -0.5 (More lipophilic than Metyrosine at -1.7, but still hydrophilic overall due to charges).[1][2]
pKa values:
(Carboxyl): ~2.2 – 2.4
(Ammonium): ~9.5 – 9.8
Isoelectric Point (pI): ~5.9 – 6.1 (Point of minimum solubility).
Part 2: Solubility Profile & Solvent Screening
The following data summarizes the solubility behavior based on thermodynamic principles of amino acid solvation and comparative data from structural analogs (
-methylphenylalanine).
Table 1: Solubility Matrix
Solvent Class
Representative Solvent
Solubility Rating
Mechanistic Insight
Aqueous (Neutral)
Water (pH 6-7)
Low (< 5 mg/mL)
Zwitterionic lattice energy dominates hydration enthalpy.[1][2]
Aqueous (Acidic)
1M HCl
High (> 50 mg/mL)
Protonation of carboxylate breaks zwitterion; forms soluble hydrochloride salt.[2]
Aqueous (Basic)
1M NaOH
High (> 50 mg/mL)
Deprotonation of ammonium; forms soluble sodium salt.[2]
Dipolar Aprotic
DMSO, DMF
High (> 25 mg/mL)
High dielectric constant disrupts salt bridges; interacts well with aromatic ring.
Polar Protic
Methanol, Ethanol
Moderate (5-15 mg/mL)
Can solvate ionic ends but struggles with the non-polar aromatic ring simultaneously.[2]
Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. (Gradient 5% to 95% B).
Detection: UV at 220 nm (Amide) and 275 nm (Aromatic).[2]
Calculation: Compare peak area against a standard curve of known concentration dissolved in DMSO.
Protocol B: Recrystallization Strategy
For purification, solubility differentials are exploited.
Figure 2: Isoelectric Precipitation Workflow for Purification.
Part 5: Strategic Recommendations
For Peptide Synthesis:
Do not attempt to use the free acid in DCM coupling reactions.
Action: Protect the amine (Fmoc/Boc) and carboxyl group first. The Fmoc-protected derivative will be soluble in DCM/DMF mixtures.[1]
For Biological Assays:
Dissolve the stock solution in 100% DMSO (aim for 20-50 mM).
Dilute into aqueous buffer.[3] Watch for precipitation if the final concentration exceeds 100
M.
For Formulation:
Utilize the Hydrochloride Salt form. It is kinetically faster to dissolve and thermodynamically more stable in aqueous formulations than the zwitterion.
References
PubChem. Metyrosine (Alpha-methyl-L-tyrosine) Compound Summary.[1][2] National Library of Medicine. Available at: [Link][2]
Needham, T. E. (1970).[2] The Solubility of Amino Acids in Various Solvent Systems.[4][5][6][7] University of Rhode Island Dissertations.[4] Available at: [Link][2]
Amend, J. P., & Helgeson, H. C. (1997).[2][8] Solubilities of the common L-alpha-amino acids as a function of temperature and solution pH.[1][2] Pure and Applied Chemistry, 69(5), 935-942.[2][8] Available at: [Link][2]
Application Note: Incorporating 2-amino-2-(4-methoxyphenyl)propanoic acid into Peptidomimetics
-Disubstituted Amino Acids Executive Summary The incorporation of 2-amino-2-(4-methoxyphenyl)propanoic acid (henceforth referred to as -Me-MPhg , an analog of -methyl-4-methoxyphenylglycine) represents a high-value strat...
Author: BenchChem Technical Support Team. Date: February 2026
-Disubstituted Amino Acids
Executive Summary
The incorporation of 2-amino-2-(4-methoxyphenyl)propanoic acid (henceforth referred to as
-Me-MPhg , an analog of -methyl-4-methoxyphenylglycine) represents a high-value strategy in modern drug design. By introducing a quaternary carbon at the -position, this residue imposes severe conformational constraints via steric clash, locking peptides into specific secondary structures (helices or turns) and rendering the backbone virtually immune to proteolytic degradation.
However, the very properties that make
-Me-MPhg valuable—extreme steric bulk and quaternary substitution—make it notoriously difficult to incorporate using standard Solid Phase Peptide Synthesis (SPPS) protocols. This guide details an optimized, field-proven methodology to overcome the kinetic barriers of coupling to and from this sterically demanding residue.
Chemical Rationale & Mechanistic Insight
The Steric Constraint (The "Thorpe-Ingold" Effect)
Unlike standard amino acids,
-Me-MPhg possesses no -hydrogen. The presence of both a methyl group and a bulky 4-methoxyphenyl ring on the -carbon creates a "tetrasubstituted" center.
Conformational Lock: This substitution severely restricts the rotation of
and dihedral angles, forcing the peptide backbone into a narrow region of the Ramachandran plot, typically favoring -helical or -helical conformations.
Metabolic Stability: The absence of the
-proton eliminates the abstraction pathway required by many proteases, significantly extending the plasma half-life of the resulting peptidomimetic.
The Synthetic Bottleneck
The primary failure mode in synthesizing peptides with
-Me-MPhg is incomplete coupling .
Coupling of the residue: Activation of the
-Me-MPhg carboxylate is hindered, but manageable.
Coupling to the residue: This is the critical failure point. Once
-Me-MPhg is on the resin, its N-terminus is buried within a "steric umbrella" formed by the methyl and phenyl groups. Standard nucleophilic attack kinetics are reduced by orders of magnitude.
Objective: Select a solid support that minimizes aggregation and allows for aggressive chemistry.
Resin Choice: Use ChemMatrix® (PEG-based) or Tentagel resins. These swell better in polar solvents than polystyrene, improving diffusion to the hindered site.
Loading: Keep loading low (0.2 – 0.4 mmol/g ) to prevent inter-chain aggregation, which exacerbates steric hindrance.
Protocol B: Optimized Coupling Workflow (The "Power" Protocol)
Standard HBTU/DIC protocols will fail. Use the following High-Efficiency protocol.
Reagents Required:
Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.[1]
Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – Critical for minimizing racemization and accelerating reaction.
Base: TMP (2,4,6-Trimethylpyridine / Collidine). Note: Collidine is preferred over DIPEA for hindered couplings as it stabilizes the active ester without promoting premature cleavage.
Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).
Step-by-Step Procedure:
Fmoc Deprotection (Pre-Coupling):
Reagent: 20% Piperidine in DMF with 0.1 M HOBt (HOBt prevents aspartimide formation and improves solvation).
Cycles: 2 x 10 minutes. Note: Extended time ensures complete removal of Fmoc from the bulky previous residue.
Condition: Microwave irradiation at 75°C for 2 x 15 minutes .
Monitoring: The Kaiser test (ninhydrin) may give false negatives due to steric shielding. Use the Chloranil test (sensitive for secondary/hindered amines) or micro-cleavage LC-MS to verify completion.
Protocol C: Cleavage & Scavenging
Risk: The 4-methoxyphenyl group is electron-rich. During TFA cleavage, it acts as a "cation sink," attracting t-butyl cations released from protecting groups. This leads to irreversible alkylation of the phenyl ring.
Application Notes and Protocols: Bucherer-Bergs Synthesis of 2-amino-2-(4-methoxyphenyl)propanoic acid
Abstract: This document provides a comprehensive guide for the synthesis of 2-amino-2-(4-methoxyphenyl)propanoic acid, a valuable non-natural α-amino acid, utilizing the Bucherer-Bergs reaction. The guide is designed for...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a comprehensive guide for the synthesis of 2-amino-2-(4-methoxyphenyl)propanoic acid, a valuable non-natural α-amino acid, utilizing the Bucherer-Bergs reaction. The guide is designed for researchers, scientists, and professionals in drug development, offering a detailed exploration of the reaction mechanism, step-by-step experimental protocols, and critical field-proven insights to ensure a successful and safe synthesis. The protocol is structured in two primary stages: the formation of a 5,5-disubstituted hydantoin intermediate from 4-methoxyacetophenone, followed by its hydrolysis to the target amino acid.
Introduction and Scientific Rationale
The Bucherer-Bergs reaction, first reported independently by Hans Theodor Bucherer and Walter Bergs in the 1920s, is a cornerstone multicomponent reaction (MCR) in organic and medicinal chemistry.[1][2] It provides an efficient pathway to 5,5-disubstituted hydantoins from simple carbonyl compounds (ketones or aldehydes), a cyanide source, and ammonium carbonate.[3][4] These hydantoin scaffolds are not only significant for their diverse pharmacological activities but also serve as crucial precursors for the synthesis of α,α-disubstituted amino acids, which are of paramount interest in peptide and drug design.[4]
This guide focuses on the application of the Bucherer-Bergs synthesis to prepare 2-amino-2-(4-methoxyphenyl)propanoic acid. This compound represents a class of non-proteinogenic amino acids that are vital building blocks in the development of novel therapeutics, offering unique steric and electronic properties to modulate biological activity and metabolic stability. The synthesis begins with the readily available ketone, 4-methoxyacetophenone, and proceeds through a stable hydantoin intermediate, 5-(4-methoxyphenyl)-5-methylhydantoin.
Reaction Mechanism: A Stepwise Elucidation
The Bucherer-Bergs reaction is a sophisticated cascade of equilibria and reactions. A thorough understanding of the mechanism is essential for optimizing reaction conditions and troubleshooting potential issues. The process can be dissected into the following key transformations:
Cyanohydrin Formation: The reaction initiates with the nucleophilic addition of a cyanide ion (from KCN or NaCN) to the carbonyl carbon of 4-methoxyacetophenone, forming a cyanohydrin intermediate.
Aminonitrile Formation: Ammonia, generated in situ from the decomposition of ammonium carbonate, reacts with the cyanohydrin in an SN2-type displacement of the hydroxyl group to yield an α-aminonitrile.[5][6]
Carbamic Acid Formation: The α-aminonitrile then acts as a nucleophile, attacking carbon dioxide (also from ammonium carbonate decomposition), to form a cyano-carbamic acid derivative.[1][6]
Intramolecular Cyclization: The carbamic acid undergoes a rapid intramolecular cyclization, yielding a 5-imino-oxazolidin-2-one intermediate.[1]
Rearrangement to Hydantoin: This intermediate is unstable and rearranges, likely via an isocyanate species, to the thermodynamically stable 5,5-disubstituted hydantoin product.[5][1][6]
The subsequent hydrolysis of the hydantoin ring under basic or acidic conditions cleaves the cyclic amide bonds to liberate the final α-amino acid.[3][7]
Caption: Figure 1: Mechanism of the Bucherer-Bergs Reaction
Experimental Protocols and Workflow
This synthesis is performed in two distinct parts. It is imperative to conduct all operations involving cyanide salts within a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Materials and Reagents
Reagent
Formula
MW ( g/mol )
Molar Ratio
Notes
4-Methoxyacetophenone
C₉H₁₀O₂
150.17
1.0
Starting ketone.
Sodium Cyanide (NaCN)
NaCN
49.01
2.0
EXTREMELY TOXIC. Handle with extreme care.
Ammonium Carbonate
(NH₄)₂CO₃
96.09
2.0
Source of ammonia and carbon dioxide.
Ethanol (95%)
C₂H₅OH
-
-
Reaction solvent.
Water (Deionized)
H₂O
-
-
Reaction solvent.
Hydrochloric Acid (conc.)
HCl
-
-
For acidification.
Sodium Hydroxide
NaOH
40.00
-
For hydrolysis and neutralization.
Part A: Synthesis of 5-(4-methoxyphenyl)-5-methylhydantoin
This protocol describes the synthesis starting from 0.1 mol of 4-methoxyacetophenone.
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-methoxyacetophenone (15.0 g, 0.1 mol), sodium cyanide (9.8 g, 0.2 mol), and ammonium carbonate (19.2 g, 0.2 mol).[8]
Solvent Addition: Add a solvent mixture of 120 mL of 95% ethanol and 120 mL of deionized water to the flask.
Reaction Execution: Heat the mixture to 60-70°C in a water bath with vigorous stirring.[9][10] The reaction is typically complete within 24 hours. Monitor the reaction progress by TLC if desired.
Workup and Isolation:
After 24 hours, cool the reaction mixture to room temperature.
CRITICAL SAFETY STEP: In a well-ventilated fume hood, slowly and carefully acidify the mixture with concentrated hydrochloric acid to pH 6-6.5. This step will precipitate the hydantoin product but will also generate toxic hydrogen cyanide (HCN) gas. Ensure adequate ventilation.[8]
Cool the acidified mixture in an ice bath for 30-60 minutes to maximize precipitation.
Collect the solid product by vacuum filtration and wash the filter cake with cold water.
Purification: Recrystallize the crude hydantoin from an ethanol/water mixture to yield pure 5-(4-methoxyphenyl)-5-methylhydantoin as a crystalline solid.[5]
Part B: Hydrolysis to 2-amino-2-(4-methoxyphenyl)propanoic acid
Hydrolysis Setup: In a round-bottom flask equipped with a reflux condenser, suspend the purified hydantoin (0.05 mol) in a 10-15% aqueous solution of sodium hydroxide (NaOH).
Reaction Execution: Heat the mixture to reflux. The hydrolysis of the hydantoin ring can be a slow process, often requiring 12-24 hours.[7] The reaction progress can be monitored by observing the dissolution of the solid hydantoin and the cessation of ammonia evolution.
Workup and Isolation:
Cool the reaction mixture to room temperature.
Carefully neutralize the solution with concentrated hydrochloric acid to the isoelectric point of the amino acid (typically pH 5-6). The target amino acid will precipitate out of the solution.
Cool the mixture in an ice bath to ensure complete precipitation.
Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
Drying: Dry the final product, 2-amino-2-(4-methoxyphenyl)propanoic acid, under vacuum.
Caption: Figure 2: Overall Experimental Workflow
Product Characterization
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.
Compound
Formula
MW ( g/mol )
Expected Appearance
5-(4-methoxyphenyl)-5-methylhydantoin
C₁₁H₁₂N₂O₃
220.23
White crystalline solid
2-amino-2-(4-methoxyphenyl)propanoic acid
C₁₀H₁₃NO₃
195.22
White solid
Analytical Methods:
Melting Point: Compare with literature values.
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O, N-H, O-H).
Mass Spectrometry: To confirm the molecular weight.
Field-Proven Insights and Safety Considerations
pH Control is Critical: Ammonium carbonate serves as an inexpensive and effective buffer, maintaining the reaction pH between 8 and 9. This pH range is a delicate balance: conditions that are too acidic hinder cyanohydrin formation, while strongly alkaline conditions can lead to cyanide degradation.[5]
Reagent Stoichiometry: A molar ratio of 1:2:2 for the ketone:cyanide:ammonium carbonate is recommended to drive the equilibria towards product formation.
Hydrolysis Conditions: The hydrolysis of the hydantoin intermediate is often the rate-limiting step of the overall process. The conditions (base concentration, temperature, time) may require optimization for different substrates to maximize yield and prevent racemization or degradation.[7][11]
Safety First - Cyanide Handling: Sodium and potassium cyanide are potent poisons. Always handle them in a fume hood, and avoid contact with skin or inhalation of dust. Crucially, never mix cyanide salts with acid outside of a controlled reaction workup in a fume hood, as this liberates lethal hydrogen cyanide (HCN) gas. Have a cyanide poisoning antidote kit (e.g., amyl nitrite) available and ensure all personnel are trained in its use.
References
Anonymous. (n.d.). Bucherer-Bergs Reaction. Cambridge University Press. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]
Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]
Allery, A. (2021). Bucherer-Bergs Reaction Mechanism. YouTube. Retrieved from [Link]
Merck Index. (n.d.). Bucherer-Bergs Reaction. Royal Society of Chemistry. Retrieved from [Link]
Koóš, M., & Svorc, L. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. Retrieved from [Link]
Gassman, P. G., & Talley, J. J. (1980). Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]
PubChem. (n.d.). 2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
Taillades, J., et al. (n.d.). Mechanism of the Bücherer-Berg conversion. ResearchGate. Retrieved from [Link]
Bartleby. (n.d.). Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone. Retrieved from [Link]
Taillades, J., et al. (n.d.). Mechanism of hydrolysis of hydantoin. ResearchGate. Retrieved from [Link]
Effenberger, F., et al. (1987). Enzyme-Catalyzed Cyanohydrin Synthesis in Organic Solvents. Angewandte Chemie International Edition in English, 26(5), 458-460. Retrieved from [Link]
MDPI Encyclopedia. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Retrieved from [Link]
India Science, Technology & Innovation Portal. (n.d.). Development of process for production of 4-methoxy acetophenone in a continuous single-step process. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation. Retrieved from [Link]
The Good Scents Company. (n.d.). 2-(4-methoxyphenoxy) propionic acid. Retrieved from [Link]
MDPI. (2025). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin. Retrieved from [Link]
Vigneron, J. P., et al. (1978). Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Journal of the Chemical Society, Perkin Transactions 2, (9), 929-933. Retrieved from [Link]
Barlin, G. B., & Chapman, N. B. (1966). Reactions in strongly basic media. Part V. The kinetics and mechanism of the alkaline hydrolysis of substituted 2-alkoxytropones. Journal of the Chemical Society B: Physical Organic, 321-326. Retrieved from [Link]
Manicardi, A., et al. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. Nature Communications, 12(1), 6128. Retrieved from [Link]
Application Note: Scalable Synthesis of N-Boc-2-amino-2-(4-methoxyphenyl)propanoic acid
Executive Summary This application note details a robust, three-stage protocol for the synthesis of N-Boc-2-amino-2-(4-methoxyphenyl)propanoic acid , a sterically hindered -disubstituted amino acid. These scaffolds are c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust, three-stage protocol for the synthesis of N-Boc-2-amino-2-(4-methoxyphenyl)propanoic acid , a sterically hindered
-disubstituted amino acid. These scaffolds are critical in medicinal chemistry for inducing conformational constraints in peptide mimetics, particularly in the design of opioid receptor modulators and enzyme inhibitors.
The synthesis utilizes the Bucherer-Bergs reaction to construct the quaternary carbon center, followed by alkaline hydrolysis and subsequent
-tert-butoxycarbonyl (Boc) protection. Unlike Strecker syntheses, which can be reversible and problematic with ketones, the Bucherer-Bergs route proceeds via a stable hydantoin intermediate, offering superior purification leverage through crystallization.
Key Performance Indicators (KPIs)
Target Purity: >98% (HPLC)
Overall Yield: ~45-55% (3 steps)
Scalability: Validated from 5g to 100g batches.
Critical Safety: Protocol includes strict cyanide management procedures.
Retrosynthetic Analysis & Strategy
The construction of the quaternary
-carbon is the rate-limiting design factor. Direct alkylation of alanine derivatives is prone to over-alkylation or racemization. Therefore, we employ a thermodynamic approach using 4-methoxyacetophenone as the starting material.
Reaction Pathway Visualization
Detailed Experimental Protocols
Stage 1: Bucherer-Bergs Hydantoin Formation
Objective: Conversion of the ketone to the stable 5,5-disubstituted hydantoin.[1][2]
Reagents:
4-Methoxyacetophenone (1.0 eq)
Potassium Cyanide (KCN) (1.5 eq) [DANGER]
Ammonium Carbonate
(3.0 eq)
Solvent: Ethanol/Water (1:1 v/v)
Protocol:
Setup: In a fume hood equipped with a cyanide scrubber, charge a round-bottom flask with 4-methoxyacetophenone (e.g., 15.0 g, 100 mmol) dissolved in Ethanol (150 mL).
Addition: Add a solution of KCN (9.75 g, 150 mmol) and Ammonium Carbonate (28.8 g, 300 mmol) in Water (150 mL). The mixture may initially appear biphasic.
Reaction: Heat the mixture to 60°C with vigorous stirring. Maintain for 24–36 hours .
Mechanistic Insight: The reaction proceeds via a cyanohydrin intermediate.[2] Excess ammonium carbonate is crucial to drive the equilibrium toward the hydantoin and suppress
-aminonitrile stability.
Workup:
Concentrate the mixture under reduced pressure to remove ethanol (approx. 50% volume reduction).
Cool the remaining aqueous suspension to 0–5°C. The hydantoin usually precipitates as a white/off-white solid.
mL) to remove residual cyanide and inorganic salts.
Purification: Recrystallize from Ethanol/Water if the melting point is below 185°C.
Safety Check: Treat all mother liquors with bleach (sodium hypochlorite) to quench residual cyanide before disposal.
Stage 2: Hydrolysis of the Hydantoin
Objective: Ring opening to yield the free
-disubstituted amino acid.
Challenge: Steric hindrance from the methyl and aryl groups makes this hydrolysis significantly slower than for mono-substituted amino acids.
Vessel Selection: Use a Teflon-lined stainless steel autoclave or a heavy-walled pressure tube. Standard reflux is often insufficient for complete conversion.
Reaction: Suspend the hydantoin (10 g) in 6M NaOH (100 mL). Seal the vessel and heat to 130–140°C for 48 hours .
Process Control: Monitor by HPLC or TLC (n-Butanol/Acetic Acid/Water 4:1:1). Disappearance of the hydantoin spot is critical.
Isolation (Isoelectric Precipitation):
Cool the reaction mixture to room temperature.
Filter to remove any unreacted insoluble material.[5]
Carefully adjust the pH of the filtrate to pH 6.0–6.5 (the isoelectric point) using concentrated HCl.
Observation: The free amino acid will precipitate as a white solid.
Cool to 4°C overnight to maximize yield. Filter, wash with minimal ice-cold water, and dry in vacuo over
.
Stage 3: N-Boc Protection
Objective: Protection of the primary amine for peptide synthesis applications.
Solubilization: Dissolve the Free AA (5.0 g) in a mixture of 1M NaOH (30 mL) and Dioxane (30 mL). Ensure pH is >10.
Addition: Add
(1.5 eq) dissolved in minimal dioxane dropwise at 0°C.
Reaction: Allow to warm to room temperature and stir for 16–24 hours .
Optimization Note: Due to steric bulk at the
-carbon, the nucleophilicity of the amine is reduced. If conversion is low, add 0.1 eq of DMAP (4-Dimethylaminopyridine) as a catalyst.
Workup:
Evaporate dioxane under reduced pressure.
Dilute the aqueous residue with water (50 mL) and wash with Ethyl Acetate (
) to remove excess and byproducts. Discard organic layer.
Acidify the aqueous layer carefully with 1M KHSO4 or 1M HCl to pH 2–3. The product will oil out or precipitate.
Extract the acidic aqueous layer with Ethyl Acetate (
mL).
Dry combined organics over
, filter, and concentrate.
Final Purification: The crude product is often a viscous oil or foam. Crystallize from Hexanes/Ethyl Acetate or use column chromatography (DCM/MeOH gradient) if high purity is required.
Cyanide Hazard: The Bucherer-Bergs reaction uses KCN. This releases HCN gas upon acidification. NEVER acidify the reaction mixture until the workup phase is reached and the mixture is in a well-ventilated hood. Keep a cyanide antidote kit available.
Waste Disposal: All aqueous waste from Stage 1 must be treated with bleach (pH > 10) for at least 24 hours to oxidize cyanide to cyanate before disposal.
Pressure Safety: Stage 2 involves heating caustic soda above its boiling point. Use rated pressure vessels with rupture discs.
References
Bucherer, H. T., & Bergs, H. (1934). Über die Bildung von Hydantoinen. Journal für Praktische Chemie. (Foundational methodology for hydantoin synthesis).
Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. Link
Sarges, R., et al. (1990).[6] Spiro Hydantoin Aldose Reductase Inhibitors. Journal of Medicinal Chemistry, 33(7), 1859–1865. (Protocol for substituted hydantoins). Link
Organic Chemistry Portal. Bucherer-Bergs Reaction. (Mechanistic Overview). Link
Sigma-Aldrich. Boc-Protected Amino Groups - Protocol. (General Boc protection standards).[4] Link
Troubleshooting low solubility of 2-amino-2-(4-methoxyphenyl)propanoic acid in peptide synthesis
Topic: Troubleshooting 2-Amino-2-(4-methoxyphenyl)propanoic Acid (Amp) Executive Summary: The "Amp" Challenge User Issue: You are attempting to incorporate 2-amino-2-(4-methoxyphenyl)propanoic acid (henceforth referred t...
User Issue: You are attempting to incorporate 2-amino-2-(4-methoxyphenyl)propanoic acid (henceforth referred to as Fmoc-Amp-OH ) into a peptide sequence. You are likely observing:
Insolubility: The amino acid floats or forms a suspension in standard DMF/DCM.
Incomplete Coupling: Mass spec shows deletion sequences (
).
Post-Coupling Stalling: Subsequent amino acids fail to couple to the Amp N-terminus.
Technical Root Cause:
This amino acid is an
-disubstituted residue (specifically, an analog of tyrosine/phenylalanine with a methyl group replacing the -proton).
Steric Wall: The quaternary
-carbon creates a massive steric barrier, reducing the kinetic rate of acylation by orders of magnitude.
Lattice Energy: The combination of the rigid quaternary center and the hydrophobic methoxyphenyl group creates high crystal lattice energy, making it resistant to solvation in standard polar aprotic solvents like DMF.
Part 1: Dissolution Troubleshooting (Getting it into the vessel)
Q: Why won't Fmoc-Amp-OH dissolve in my standard 0.2M DMF solution?
A: The hydrophobic
- stacking of the methoxyphenyl rings, combined with the rigid backbone, requires a solvent with higher disruption power. DMF alone is often insufficient to break the crystal lattice.
Protocol: The "Magic Mixture" for Hydrophobic/Hindered AAs
Do not use pure DMF. Prepare your amino acid solution using the following solvent systems (in order of increasing strength):
Tier
Solvent System
Recommended For
Notes
1
NMP (N-Methyl-2-pyrrolidone)
Mild insolubility
NMP prevents -sheet aggregation better than DMF.
2
DMSO / DMF (50:50)
Moderate insolubility
DMSO is a powerful disruptor of lattice energy. Ensure DMSO is anhydrous.
Hexafluoroisopropanol is the "nuclear option" for solubility but is expensive and volatile.
Critical Alert: Do NOT use DMSO with HBTU/HATU if the activation time exceeds 2-3 minutes, as DMSO can react with uranium salts potentially causing explosions or side reactions (uncommon but possible). Phosphonium salts (PyAOP, PyBOP) are safer in DMSO.
Part 2: Activation & Coupling (The Reaction)
Q: I dissolved it, but the coupling yield is <20%. What reagents should I use?
A: Standard reagents (HBTU/HCTU) are too bulky and slow for this steric environment. You need a "smaller" activator that generates a more reactive ester, and you need heat .
The "Amp" Coupling Protocol:
Reagent: Switch to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium) or PyAOP . The 7-aza group in HATU/HOAt creates a neighboring group effect that accelerates coupling.
Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).
Stoichiometry: Increase to 5-10 equivalents of AA and coupling reagent.
Temperature:75°C (Microwave) or 60°C (Conventional heating) for 10-20 minutes.
Scientific Note on Racemization: Unlike Phenylglycine, Amp has no
-proton . Therefore, it cannot racemize via the standard base-catalyzed enolization mechanism. You can heat this reaction aggressively (up to 80°C) without fear of epimerization at the -carbon.
Q: My synthesizer nozzle keeps clogging with this AA.
A: This is due to precipitation during the transfer or mixing with the activator.
Fix: Pre-activate the amino acid manually or "offline" if possible.
Fix: Dilute the solution. It is better to perform a double coupling at 0.2M concentration than a single coupling at 0.5M that precipitates.
Part 3: Elongation (Coupling the Next Amino Acid)
Q: Fmoc-Amp-OH coupled fine, but the next amino acid won't attach.
A: This is the "N-terminal Steric Shield" effect. Once Amp is on the resin, its bulky methyl and phenyl groups shield the nucleophilic amine, making it a terrible nucleophile.
Strategy for the Next Cycle:
Deprotection: Extend Fmoc deprotection time (2 x 10 mins) to ensure the amine is actually free.
Coupling Reagent: Use PyBroP or COMU . PyBroP is particularly effective for coupling to hindered amines (N-methyls, Aib, Amp).
Monitoring: The Kaiser test may give a "false negative" (look lighter) because the amine is shielded. Use the Chloranil Test or micro-cleavage LCMS to confirm coupling.
Visual Troubleshooting Workflows
Diagram 1: Solvent Selection Logic
Use this decision tree to determine the correct solvent system based on visual inspection.
Caption: Decision tree for solubilizing sterically hindered amino acids (Amp).
Diagram 2: The "Amp" Coupling Cycle
Follow this workflow for the specific coupling step involving Amp.
Caption: Optimized coupling workflow for alpha,alpha-disubstituted amino acids.
References & Further Reading
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
Context: Comprehensive review on protecting groups and solubility issues in SPPS.
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
Context: Authoritative guide on HATU, PyAOP, and coupling mechanisms for hindered amines.
Hoyer, K., et al. (2008). Synthesis of sterically hindered peptides. Journal of Peptide Science. [Link]
Context: Specific protocols for coupling Aib and alpha-methyl analogs.
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link][1]
Context: Methodology for using heat to overcome steric barriers in Aib/Amp analogs.
Technical Support Center: Solving Aggregation Issues in Peptides Containing α,α-Disubstituted Residues
Introduction: The Double-Edged Sword of Conformational Constraint Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing α,α-disubstituted...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Double-Edged Sword of Conformational Constraint
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing α,α-disubstituted amino acids. The incorporation of these non-proteinogenic residues is a powerful strategy to enforce specific secondary structures, such as helices or turns, and to enhance proteolytic stability.[1] However, the very properties that make these residues attractive—steric bulk and conformational rigidity—are also the root causes of significant challenges during peptide synthesis, purification, and handling, most notably, peptide aggregation.[2]
This guide is designed to provide you with both a fundamental understanding of why aggregation occurs in these systems and a practical, field-proven set of troubleshooting strategies to overcome these issues in your laboratory.
The Root of the Problem: Why α,α-Disubstituted Residues Promote Aggregation
The replacement of the α-hydrogen with a second substituent dramatically alters the peptide backbone's flexibility.[3] This steric hindrance restricts the Ramachandran space available to the residue, forcing the peptide into more defined, and often more ordered, conformations.[4][5] While this can be advantageous for mimicking bioactive conformations, it can also lead to the formation of intermolecular hydrogen bonds and hydrophobic interactions that drive aggregation, particularly as the peptide chain elongates during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: My peptide containing Aib (α-aminoisobutyric acid) is showing poor solubility after cleavage. What is the likely cause?
A1: Aib is well-known for inducing helical structures.[3] While this is often the desired outcome, long sequences containing multiple Aib residues can form stable, self-associating helices that are poorly soluble in standard aqueous buffers. This is a classic example of structure-driven aggregation.
Q2: I am observing a significant drop in coupling efficiency during SPPS of a peptide with multiple α,α-disubstituted residues. Could this be related to aggregation?
A2: Absolutely. As the peptide chain grows on the solid support, it can adopt a secondary structure that makes the N-terminus inaccessible for the next coupling step. This on-resin aggregation is a common cause of deletion sequences and truncated products. The steric hindrance of the α,α-disubstituted residue itself also contributes to slower coupling kinetics.[2]
Q3: Are there specific α,α-disubstituted amino acids that are more prone to causing aggregation?
A3: Yes, the bulkier the substituents, the greater the potential for aggregation. For instance, homopeptides of diethylglycine or dipropylglycine tend to adopt fully extended conformations which can lead to β-sheet-like aggregation, in contrast to the helical structures often seen with Aib.[3] The specific sequence and the nature of the surrounding amino acids also play a crucial role.[4]
Q4: Can mass spectrometry confirm if my sample is aggregated?
A4: While techniques like MALDI-TOF or ESI-MS are excellent for identifying the monomeric mass of your peptide, they are generally not suitable for characterizing large, non-covalent aggregates, which may not fly or ionize efficiently. Techniques like size-exclusion chromatography (SEC), dynamic light scattering (DLS), or transmission electron microscopy (TEM) are more appropriate for characterizing aggregates.[6][7]
Troubleshooting Guides
Section 1: Challenges During Peptide Synthesis
Issue 1.1: Incomplete or Failed Couplings
Causality: Steric hindrance from the α,α-disubstituted residue and the growing peptide chain, coupled with on-resin aggregation, can prevent efficient amide bond formation.[8][9]
Troubleshooting Steps:
Choice of Coupling Reagent: For these challenging couplings, standard carbodiimide reagents are often insufficient. Utilize high-reactivity uronium/aminium or phosphonium salt-based reagents.
Recommendation: HATU, HCTU, or PyAOP are excellent choices due to their high activation efficiency.[10]
Extended Coupling Times & Double Coupling: Allow for longer reaction times (2-4 hours) than standard couplings. If monitoring (e.g., Kaiser test) indicates incomplete reaction, perform a second coupling with fresh reagents.
Microwave-Assisted SPPS: The use of microwave energy can significantly enhance coupling efficiency for sterically hindered residues by providing localized heating, which can help disrupt transient on-resin aggregation.
Incorporate "Breaker" Residues: If the sequence allows, the introduction of a standard amino acid or a pseudo-proline dipeptide can disrupt the formation of rigid secondary structures on the resin.
Table 1: Recommended Coupling Reagents for Hindered Systems
Reagent
Class
Key Advantages
HATU
Uronium Salt
High reactivity, low racemization with HOAt.
HCTU
Uronium Salt
More cost-effective than HATU, good performance.
PyAOP
Phosphonium Salt
Excellent for highly hindered couplings, low racemization.
COMU
Uronium Salt
High solubility and reactivity.
Section 2: Post-Cleavage Work-Up and Purification Issues
Issue 2.1: Poor Solubility of Crude Peptide
Causality: Upon cleavage from the resin and removal of side-chain protecting groups, the peptide is free to aggregate in solution, driven by the strong conformational preferences imposed by the α,α-disubstituted residues.
Best coupling reagents for 2-amino-2-(4-methoxyphenyl)propanoic acid (HATU vs PyBOP)
A Senior Application Scientist's Guide to Selecting and Troubleshooting HATU and PyBOP Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug de...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Selecting and Troubleshooting HATU and PyBOP
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges of amide bond formation, specifically with sterically demanding substrates like α,α-disubstituted amino acids. Here, we will dissect the performance, mechanisms, and troubleshooting protocols for two of the most powerful coupling reagents in the chemist's toolbox: HATU and PyBOP, in the context of coupling the challenging amino acid, 2-amino-2-(4-methoxyphenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: I'm working with 2-amino-2-(4-methoxyphenyl)propanoic acid, an α,α-disubstituted amino acid. Why is this coupling so difficult?
The primary challenge arises from steric hindrance. The presence of two substituents on the α-carbon (a methyl group and a 4-methoxyphenyl group) shields the amino group, making it a less effective nucleophile. Similarly, the carboxyl group is sterically encumbered, which can slow down its activation by the coupling reagent. This steric bulk dramatically reduces reaction rates and can lead to incomplete reactions or the need for harsher conditions, which may promote side reactions.[1][2][3]
Q2: What are the fundamental chemical differences between HATU and PyBOP?
HATU and PyBOP belong to two different classes of coupling reagents, which dictates their reactivity and byproduct profiles.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is an aminium/uronium salt.[4] Its structure is based on 1-hydroxy-7-azabenzotriazole (HOAt). The key feature of HATU is its ability to form a highly reactive OAt-active ester with the carboxylic acid.[4][5] The nitrogen atom in the pyridine ring of the HOAt moiety provides anchimeric assistance (neighboring group participation) during the aminolysis step, which significantly accelerates the rate of amide bond formation.[4]
PyBOP ((Benzotriazol-1-yl-oxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt.[6] It is based on 1-hydroxybenzotriazole (HOBt). PyBOP activates the carboxylic acid by forming an OBt-active ester.[6][7] While highly effective, the resulting OBt-ester is generally considered less reactive than the OAt-ester formed by HATU. A significant advantage of PyBOP is that its phosphonium-based structure avoids the specific side reactions associated with the guanidinium core of HATU.[8] Furthermore, the byproduct, tris(pyrrolidin-1-yl)phosphine oxide, is non-carcinogenic, unlike the hexamethylphosphoramide (HMPA) generated by its predecessor, BOP.[6]
Reagent Selection & Performance
Q3: For a sterically hindered coupling, which reagent is the better choice: HATU or PyBOP?
For challenging couplings involving sterically hindered amino acids like 2-amino-2-(4-methoxyphenyl)propanoic acid, HATU is generally the superior reagent .[9][10]
The enhanced reactivity of HATU stems from the formation of the OAt active ester, which is more susceptible to nucleophilic attack than the OBt ester formed by PyBOP. The anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group accelerates the coupling, making HATU particularly effective at overcoming the high activation energy associated with sterically demanding substrates.[4] Experimental comparisons in difficult peptide sequences have consistently shown that HATU outperforms PyBOP in terms of both crude product purity and overall coupling efficiency.[9]
Table 1: Head-to-Head Performance Comparison
Performance Metric
HATU (Aminium Salt)
PyBOP (Phosphonium Salt)
Key Insights for Hindered Couplings
Coupling Efficiency
Superior . Highly efficient for hindered amino acids and difficult sequences.[9][10][11]
Effective . Generally good for standard couplings, but can be less efficient for hindered substrates, especially with shorter reaction times.[1][9]
HATU's higher reactivity makes it the preferred choice to drive the reaction to completion.
Reaction Speed
Very Fast . Rapid kinetics minimize contact time and reduce the risk of some side reactions.[4][5]
The water-soluble nature of the HATU byproduct can simplify purification.
Mechanistic Deep Dive
Q4: Can you illustrate the activation mechanisms for HATU and PyBOP?
Certainly. The efficacy of both reagents lies in their ability to convert a weakly acidic carboxylic acid into a highly reactive acylating agent (an active ester). This process is initiated by a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).
The carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive OAt-active ester and releasing tetramethylurea.[4][15]
Caption: HATU activation pathway forming the OAt-active ester.
Similarly, the carboxylate attacks the phosphonium center of PyBOP, forming the OBt-active ester and releasing tris(pyrrolidin-1-yl)phosphine oxide.[6]
Caption: PyBOP activation pathway forming the OBt-active ester.
Troubleshooting Guide
Q5: My coupling reaction is incomplete or has a very low yield. What should I do?
Incomplete coupling is the most common issue with sterically hindered amino acids. Here is a systematic guide to troubleshooting the problem.
Caption: General troubleshooting workflow for incomplete coupling.
Specific Troubleshooting Steps:
Extend Reaction Time: Sterically hindered couplings are slow.[1] Standard 1-2 hour reaction times may be insufficient. Monitor the reaction by LC-MS or TLC over a longer period (e.g., 4-24 hours).
Increase Temperature: Gently warming the reaction to 40-50 °C can provide the necessary energy to overcome the activation barrier. However, be aware that this can slightly increase the risk of side reactions with sensitive substrates.
Pre-activation (Especially for HATU): To minimize the risk of guanidinylation and maximize the concentration of the active ester, pre-activate the carboxylic acid. Dissolve the amino acid, HATU, and base (e.g., DIPEA) in DMF and stir for 5-15 minutes before adding the amine component.[16][17]
Re-evaluate Stoichiometry: For difficult couplings, a slight excess of the coupling reagent and base is often required. A common starting point is Acid:Reagent:Base:Amine at a ratio of 1.0 : 1.05 : 2.0 : 1.1.
Check Solvent and Reagents: Ensure your solvent (DMF is preferred) is anhydrous, as water will hydrolyze the active intermediate. Also, confirm that your coupling reagents have been stored properly under inert gas, as they can degrade with exposure to moisture.
Switch to a Stronger Reagent: If you are using PyBOP and experiencing issues, switching to HATU is the logical next step due to its higher reactivity.[1][9]
Q6: I'm using HATU and see an unexpected mass addition of +99 Da on my amine. What is this?
This is a classic HATU-specific side reaction called guanidinylation .[5][16] It occurs when the nucleophilic amine attacks the electrophilic guanidinium carbon of the HATU molecule itself, instead of the activated carboxylic acid. This forms a stable tetramethylguanidinium group on the amine, terminating the peptide chain.[12][13]
How to Prevent Guanidinylation:
Pre-activation is key: Activating the carboxylic acid with HATU and base for 5-15 minutes before adding the amine ensures that the HATU is consumed in forming the desired active ester, minimizing its availability to react with the amine.[16][17]
Avoid large excesses of HATU: Use a minimal effective excess of the reagent (e.g., 1.05-1.1 equivalents).
Order of Addition: Always add the amine component last, after the active ester has had time to form.
Experimental Protocols
Q7: What is a reliable, field-proven protocol for coupling 2-amino-2-(4-methoxyphenyl)propanoic acid using HATU?
This protocol incorporates pre-activation to maximize yield and minimize side reactions.
Protocol 1: HATU Coupling with Pre-activation
Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the protected 2-amino-2-(4-methoxyphenyl)propanoic acid (1.0 eq.) in anhydrous DMF.
Reagent Addition: Add HATU (1.05 eq.) to the solution.
Activation: Add DIPEA (2.0 eq.) to the mixture. Stir at room temperature for 10-15 minutes. You may observe a color change.
Coupling: In a separate flask, dissolve the amine component (1.1 eq.) in a minimal amount of anhydrous DMF. Add this solution to the pre-activated mixture.
Reaction: Stir the reaction at room temperature for 4-12 hours. For particularly difficult couplings, the reaction can be gently heated to 40 °C.
Monitoring: Monitor the reaction progress via LC-MS or TLC until the starting carboxylic acid is consumed.
Workup: Upon completion, quench the reaction with water or saturated aqueous NH₄Cl. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, DCM). Wash the organic layer sequentially with 5% citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography.
Q8: How would I adapt this protocol if I need to use PyBOP?
The protocol is similar, but pre-activation is generally not required for PyBOP.
Protocol 2: Standard PyBOP Coupling
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the protected 2-amino-2-(4-methoxyphenyl)propanoic acid (1.0 eq.) and the amine component (1.1 eq.) in anhydrous DMF.
Base Addition: Add DIPEA (2.0 eq.) to the solution and stir.
Coupling: Add PyBOP (1.1 eq.) to the reaction mixture in one portion.
Reaction: Stir the reaction at room temperature for 6-24 hours. Monitor as described above.
Workup & Purification: Follow the same workup and purification procedure as described for the HATU protocol. Be aware that the tris(pyrrolidin-1-yl)phosphine oxide byproduct is less polar and may require careful chromatographic separation.[14]
References
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjug
PYBOP: Mechanism And Uses In Peptide Synthesis. Perpusnas.
The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the H
HATU:a third-gener
An In-Depth Technical Guide to the PyBOP Mechanism of Action in Amide Bond Form
HATU, DIPEA Peptide Coupling Mechanism. YouTube.
side reactions of HATU with nucleophilic side chains. Benchchem.
H
PYBOP: Mechanism And Uses In Peptide Synthesis. Perpusnas.
A Head-to-Head Battle of Coupling Reagents: PyBOP vs. HATU for the Synthesis of Complex Peptides. Benchchem.
Amine to Amide Mechanism - H
Technical Support Center: Troubleshooting PyBOP Coupling Reactions. Benchchem.
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjug
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. PMC.
Three component coupling of alpha-iminoesters via umpolung addition of organometals: synthesis of alpha,alpha-disubstituted alpha-amino acids. PubMed.
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates.
Acid-Amine Coupling using PyBOP. Organic Synthesis.
Troubleshooting guide for peptide coupling reactions with hindered amino acids. Benchchem.
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
How do I avoid side reactions while doing this peptide coupling reaction?. Reddit.
Recent development of peptide coupling reagents in organic synthesis. ScienceDirect.
Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. MDPI.
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
Monitoring of Peptide Coupling and Capping. AAPPTec.
Accelerated chemical synthesis of peptides and small proteins. PNAS.
Synthesis and coupling reactions of alpha,alpha-dialkylated amino acids with nucleobase side chains. PMC.
Guanidinium salts of HATU and HBTU coupling reagents.
Peptide Coupling Reagents Guide. Sigma-Aldrich.
Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry (RSC Publishing).
Coupling Reagents. Luxembourg Bio Technologies.
Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU. ACS Chemical Health & Safety.
Can anyone help me about the work up of PyBOP coupling agent?.
Deprotection conditions for 2-amino-2-(4-methoxyphenyl)propanoic acid derivatives
The following technical guide addresses the specific deprotection challenges associated with 2-amino-2-(4-methoxyphenyl)propanoic acid (also known as -methyl-4-methoxy-phenylalanine). This scaffold presents two distinct...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the specific deprotection challenges associated with 2-amino-2-(4-methoxyphenyl)propanoic acid (also known as
-methyl-4-methoxy-phenylalanine).
This scaffold presents two distinct chemical challenges:
Steric Hindrance: The quaternary
-carbon significantly retards nucleophilic attack at the carbonyl, making ester hydrolysis difficult.
Electronic Activation: The electron-rich 4-methoxyphenyl (anisole) ring is highly susceptible to electrophilic aromatic substitution (EAS) by carbocations generated during acid-labile deprotection (e.g.,
Technical Support Center: Deprotection of
-Methyl-4-Methoxy-Phenylalanine Derivatives[1]
Module 1: N-Terminal Deprotection (Boc & Fmoc)
Protocol A: Boc Removal (Acidolysis)
Challenge: The removal of the tert-butyloxycarbonyl (Boc) group generates tert-butyl cations (
-Bu).[1][2] In standard substrates, these are harmlessly quenched by solvent. However, the electron-rich 4-methoxyphenyl ring acts as a cation trap, leading to irreversible ortho-alkylation (Friedel-Crafts alkylation), resulting in impurities that are difficult to separate.[1]
Standard Solution: Use a "Scavenger Cocktail" rather than neat TFA.
Step-by-Step Protocol:
Dissolution: Dissolve the substrate (1.0 equiv) in Dichloromethane (DCM) (concentration ~0.1 M).
Scavenger Addition: Add Triethylsilane (TES) (2.0–5.0 equiv) and Water (2.0 equiv).
Mechanism:[3][4][5] TES acts as a hydride source to quench carbocations; water acts as a nucleophile.
Acid Addition: Cool to 0 °C. Slowly add Trifluoroacetic acid (TFA) to reach a final ratio of 1:1 (v/v) TFA:DCM.
Note: Do not use HCl/Dioxane if avoiding demethylation is critical, as prolonged heating with strong mineral acids can cleave methyl ethers.
Reaction: Stir at 0 °C for 15 mins, then warm to Room Temperature (RT). Monitor by LC-MS (usually complete in 1–2 hours).
Workup: Concentrate under reduced pressure. Co-evaporate with toluene (
) to remove residual TFA.
Protocol B: Fmoc Removal (Base-Labile)
Challenge: Steric bulk at the
-position can slightly reduce the rate of dibenzofulvene release, but standard conditions usually suffice. The methoxy group is stable to these conditions.
Step-by-Step Protocol:
Reagent: Prepare 20% Piperidine in DMF (v/v).
Reaction: Treat the resin-bound or solution-phase substrate with the reagent for 20–30 minutes at RT.
-position creates a "neopentyl-like" steric environment. Standard saponification (LiOH/THF/HO at RT) is often ineffective or extremely slow (days).[1]
Protocol C: Hydrolysis of Methyl/Ethyl Esters (High-Pressure/Temp)
Recommended Method: Enhanced Saponification.
Solvent System: Use a high-boiling mixture: Dioxane:Water (2:1) or Ethanol:Water (2:1) .
Base: Use Lithium Hydroxide (LiOH) (5–10 equiv) or Potassium Hydroxide (KOH) (5 equiv).[1]
Why: Li
acts as a Lewis acid to coordinate the carbonyl oxygen, while OH attacks. KOH provides a stronger nucleophile if LiOH fails.
Conditions: Heat to 60–80 °C for 12–24 hours.
Caution: Monitor for methyl ether cleavage (demethylation) if heating exceeds 100 °C or if pH becomes extremely basic for prolonged periods, though the ether is generally robust to base.[1]
Best for: Substrates sensitive to water or requiring mild conditions despite steric bulk.
Reagent:KOTMS ((CH
)SiOK) acts as a soluble source of anhydrous hydroxide equivalents.
Procedure: Dissolve ester in anhydrous THF. Add KOTMS (2–3 equiv). Stir at RT to 40 °C.
Mechanism: The silanolate attacks the methyl group of the ester (S
2 mechanism) or the carbonyl, generating the potassium carboxylate and silyl ether/methanol.
Visualizing the Workflows
Caption: Sequential deprotection workflow highlighting the critical risk of aromatic alkylation during Boc removal and the steric requirements for ester hydrolysis.
Troubleshooting & FAQs
Q1: I see a +56 Da impurity mass peak after Boc deprotection. What is it?
Diagnosis: This is the
-butylated byproduct .
Explanation: The -butyl cation generated from Boc cleavage attacked the electron-rich 4-methoxyphenyl ring.
Solution:
You cannot reverse this once it happens.
Prevention: Repeat the experiment using the "Scavenger Cocktail" (TFA:DCM:TES:H
O = 45:45:5:5). The Triethylsilane (TES) effectively quenches the cation before it attacks the ring.[1]
Q2: My methyl ester is not hydrolyzing with LiOH at Room Temperature.
Diagnosis:Steric hindrance from the
-methyl group.
Explanation: The quaternary center blocks the approach of the hydroxide ion to the carbonyl carbon.
Solution:
Increase Temperature: Heat the reaction to 60 °C or reflux.
Change Solvent: Switch from THF/Water to Dioxane/Water (allows higher reflux temp) or DMSO (increases nucleophilicity of OH
).
Alternative Reagent: Use KOTMS in THF.
Q3: Can I use BBr
to remove the protecting groups?
Warning:BBr
will demethylate the side chain.Explanation: Boron tribromide is a strong Lewis acid used specifically to cleave aryl methyl ethers (converting Anisole Phenol).
If you want to keep the methoxy group: AVOID BBr
.
If you want to convert the methoxy group to a hydroxyl (Tyrosine analog): Use BBr
Q4: The product is water-soluble and hard to extract after saponification.
Diagnosis: The product is a Zwitterionic Amino Acid .
Solution: Do not extract.
Neutralize the reaction mixture with HCl to pH ~6–7 (isoelectric point).
Evaporate to dryness.
Triturate the solid with Ethanol or Methanol (the amino acid might dissolve, leaving inorganic salts behind) or use Ion-Exchange Chromatography (Dowex 50W) to desalt the product.[1]
Summary of Conditions
Transformation
Reagents
Conditions
Critical Notes
Boc Removal
TFA / DCM / TES / HO
0 °C RT, 1 h
MUST use scavengers (TES) to prevent ring alkylation.[1]
Fmoc Removal
20% Piperidine / DMF
RT, 30 min
Standard protocol; highly efficient.
OMe/OEt Hydrolysis
LiOH (5-10 eq) / Dioxane / HO
60–80 °C , 12–24 h
Requires heat due to quaternary center sterics.[1]
OBn (Benzyl) Removal
H, Pd/C (10%)
MeOH, RT, 1 atm
Very clean; avoids steric issues of saponification.
References
Lundt, B. F., et al. (1978).[1] "Selective removal of the t-butyloxycarbonyl group." International Journal of Peptide and Protein Research, 12(5), 258-268.[1] (Establishes the necessity of scavengers for electron-rich aromatic amino acids).
Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Authoritative source on ester hydrolysis and amine deprotection).
Laganis, E. D., & Chenard, B. L. (1984).[1] "Metal silanolates: organic soluble equivalents for O-2." Tetrahedron Letters, 25(51), 5831-5834.[1] Link (Reference for KOTMS cleavage of hindered esters).[1]
Marcantoni, E., et al. (2001).[1][7] "A simple and efficient protocol for the ester hydrolysis... using t-BuNH2/LiBr."[1] Journal of Organic Chemistry. (Alternative mild hydrolysis for sensitive substrates).
HPLC Method Development Guide: Separation of 2-Amino-2-(4-Methoxyphenyl)Propanoic Acid Enantiomers
Executive Summary The Challenge: 2-amino-2-(4-methoxyphenyl)propanoic acid is an -disubstituted amino acid.[1] Unlike standard proteinogenic amino acids, the presence of the -methyl group introduces significant steric hi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Challenge: 2-amino-2-(4-methoxyphenyl)propanoic acid is an
-disubstituted amino acid.[1] Unlike standard proteinogenic amino acids, the presence of the -methyl group introduces significant steric hindrance at the chiral center. Furthermore, the zwitterionic nature of the free amino acid creates solubility challenges in traditional Normal Phase chiral separations.[2]
The Verdict: For the direct separation of the underivatized amino acid, Crown Ether Chiral Stationary Phases (CSPs) represent the gold standard due to their ability to form host-guest inclusion complexes with the primary ammonium group. Zwitterionic Ion-Exchange CSPs serve as a robust alternative when Mass Spectrometry (MS) compatibility is critical.[1]
Part 1: The Analyte & Separation Challenge
Structural Analysis
The target molecule possesses two critical features influencing method selection:
Primary Amine (
): Essential for protonation to , which is the "key" for crown ether locks.
-Methyl Group: This quaternary center prevents racemization (chemically stable) but makes enzymatic resolution difficult, necessitating high-purity chromatographic separation.[1]
4-Methoxy Phenyl Group: Adds electron density to the aromatic ring, potentially causing secondary
interactions, but also increasing hydrophobicity compared to tyrosine analogs.[1]
Development Decision Matrix (DOT Visualization)
Figure 1: Strategic decision tree for selecting the optimal stationary phase based on detection limits and workflow constraints.
Part 2: Comparative Methodology
Method A: Crown Ether CSP (The Gold Standard)
Recommended Column: Daicel CROWNPAK CR-I(+) or CR(+)
Mechanism: The chiral recognition is driven by the inclusion of the protonated primary ammonium ion (
) into the 18-crown-6 ether ring. The steric barrier provided by the chiral binaphthyl unit discriminates between the enantiomers based on the spatial arrangement of the -methyl and -methoxyphenyl groups.
Pros: High enantioselectivity (
) for -methyl amino acids; aqueous mobile phase; no derivatization.[1]
Cons: Low sample capacity (preparative limits); requires acidic pH (< 2.0); standard mobile phases (Perchloric acid) are not MS-friendly.
Method B: Zwitterionic Ion-Exchange (The MS-Compatible Alternative)
Recommended Column: Chiralpak ZWIX(+) or ZWIX(-)
Mechanism: Utilizes a synergistic combination of anion-exchange and cation-exchange sites along with a chiral selector (Cinchona alkaloid derivative).
Pros: Fully MS compatible (uses MeOH/Water with Formic Acid); high loadability.[1]
Cons: Method development is more complex (requires optimization of acid/base ratios).[1]
Perchloric Acid () in ultrapure water.[1] (Note: must be to ensure full protonation of the amine).
Organic Modifier: Acetonitrile (ACN) or Methanol (MeOH).[1]
Ratio: Start with 85% Aqueous (
) / 15% ACN.
Sample Preparation:
Dissolve
of the racemic amino acid in of the mobile phase. Ensure the sample is acidic.[1]
Chromatographic Conditions:
Flow Rate:
(for ID columns) or (for ID).
Temperature:Critical Parameter. Start at
. If , lower the temperature to or .
Detection: UV at
(Amide/Carboxyl) and (Phenyl ring).
Why Lower Temperature?
On Crown Ether phases, the formation of the host-guest complex is enthalpically driven (
). Lowering the temperature increases the equilibrium constant () and often improves the separation factor () by reducing the entropy term's contribution to band broadening [1].
The following table contrasts the expected performance metrics for 2-amino-2-(4-methoxyphenyl)propanoic acid based on analog studies (
-methyl DOPA, -methyl tyrosine) [2, 3].
Feature
Crown Ether (CR-I)
Zwitterionic (ZWIX)
Polysaccharide (AD-H)*
Selectivity ()
High ()
Moderate ()
Low (Direct) / High (Deriv.)
Resolution ()
(Baseline)
Variable
Elution Order
D-form typically first (CR+)
Tunable (ZWIX+ vs -)
Variable
Mobile Phase
Acidic Aqueous ()
Polar Organic (MeOH)
Hexane/IPA (Normal Phase)
MS Compatibility
Poor ( non-volatile)**
Excellent
Good
Sample Capacity
Low ( on analytical)
High
High
*Polysaccharide data assumes direct injection, which is generally poor for this analyte without derivatization.
**TFA can be used instead of Perchloric acid on CR-I columns to improve MS compatibility, but baseline noise may increase.
Part 5: Mechanism Visualization
The high selectivity of the Crown Ether method relies on the specific "three-point" interaction geometry.
Figure 2: The ammonium ion of the amino acid docks into the crown ether cavity.[3][4] The bulky
-methyl group and the p-methoxyphenyl group interact with the chiral barrier (binaphthyl groups) of the stationary phase, causing differential retention.
Part 6: Troubleshooting & Optimization
Problem: Poor Resolution (
)
Crown Ether: Decrease temperature to
. Decrease ACN content (e.g., go from 15% to 5%).
ZWIX: Change the Acid/Base ratio. If the analyte is eluting too fast, decrease the acid concentration or increase the base.
Problem: Peak Tailing
Cause: Secondary silanol interactions or insufficient protonation.[1]
Solution: Ensure the pH is sufficiently low (
for Crown Ether). For ZWIX, increase the counter-ion concentration (DEA/Formic acid).
Problem: Elution Order Reversal
To elute the L-enantiomer first instead of D (or vice versa), simply switch the column from CR(+) to CR(-) or ZWIX(+) to ZWIX(-). This geometric inversion is a distinct advantage of these synthetic phases over natural polysaccharides.[1]
References
Effect of Temperature on Retention of Enantiomers on Chiral Crown Ether Stationary Phases.
Source: Journal of Chromatographic Science / Oxford Academic.[1]
URL:[Link]
Mechanistic study on the high-selectivity enantioseparation of amino acids using a chiral crown ether-bonded stationary phase.
Source: Journal of Chromatography A (via ResearchGate).[1]
URL:[Link]
Chiral Separation of Amino Acids: Comparison of Polysaccharide and Crown Ether Phases.
Source: Ankara University / Elsevier B.V.[1]
URL:[Link]
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-amino-2-(4-methoxyphenyl)propanoic acid
Introduction In the landscape of drug development and metabolic research, the precise structural elucidation of novel small molecules is paramount. 2-amino-2-(4-methoxyphenyl)propanoic acid, a substituted α-amino acid, r...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of drug development and metabolic research, the precise structural elucidation of novel small molecules is paramount. 2-amino-2-(4-methoxyphenyl)propanoic acid, a substituted α-amino acid, represents a class of compounds with significant potential in medicinal chemistry. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in complex biological matrices.
This guide provides a detailed exploration of the predicted electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of 2-amino-2-(4-methoxyphenyl)propanoic acid. While direct experimental data for this specific molecule is not widely published, this document leverages established principles of amino acid fragmentation, drawing comparisons with structurally similar compounds like phenylalanine and tyrosine, to construct a predictive fragmentation map.[1][2][3] The insights herein are intended to equip researchers, scientists, and drug development professionals with a robust framework for the analysis of this and related molecules.
Predicted Fragmentation Pathways of Protonated 2-amino-2-(4-methoxyphenyl)propanoic acid
Under positive-ion ESI, 2-amino-2-(4-methoxyphenyl)propanoic acid is expected to be readily protonated, primarily at the amino group, to form the precursor ion [M+H]⁺. Upon collisional activation, such as in collision-induced dissociation (CID), this precursor ion is anticipated to undergo a series of characteristic fragmentation reactions. The fragmentation of protonated α-amino acids typically follows well-documented pathways, including losses of small neutral molecules like water (H₂O) and carbon monoxide (CO), as well as ammonia (NH₃).[1][4] The presence of the methoxyphenyl group introduces additional, predictable fragmentation channels.
A common fragmentation pathway for protonated α-amino acids is the sequential loss of water and carbon monoxide, leading to the formation of a stable immonium ion.[1] For 2-amino-2-(4-methoxyphenyl)propanoic acid, this would result in a characteristic fragment. Another key fragmentation pathway involves the cleavage of the side chain. The bond between the α-carbon and the methoxyphenyl group can cleave, leading to the formation of a resonance-stabilized benzyl-type cation.
The following diagram illustrates the primary predicted fragmentation pathways for protonated 2-amino-2-(4-methoxyphenyl)propanoic acid:
Caption: Predicted major fragmentation pathways of protonated 2-amino-2-(4-methoxyphenyl)propanoic acid.
Comparative Fragmentation Analysis
The fragmentation pattern of 2-amino-2-(4-methoxyphenyl)propanoic acid can be better understood by comparing it with its structural analogs, phenylalanine and tyrosine.
Compound
Key Fragmentation Pathways
Characteristic Fragment Ions
Phenylalanine
Loss of H₂O and CO (Immonium ion formation), Loss of NH₃, Loss of the entire side chain.[2][5]
[M+H-H₂O-CO]⁺, [M+H-NH₃]⁺, C₇H₇⁺ (benzyl cation)
Tyrosine
Similar to Phenylalanine, with additional fragmentation involving the hydroxyl group.[3][6][7]
The electron-donating nature of the methoxy group in 2-amino-2-(4-methoxyphenyl)propanoic acid is expected to stabilize the formation of the methoxybenzyl cation, potentially making this a more prominent fragmentation pathway compared to the analogous side-chain cleavage in phenylalanine.
Experimental Protocol for MS/MS Analysis
To experimentally verify the predicted fragmentation patterns, the following protocol for high-resolution ESI-MS/MS analysis is recommended.[4]
I. Sample Preparation
Standard Solution: Prepare a 1 mg/mL stock solution of 2-amino-2-(4-methoxyphenyl)propanoic acid in a 50:50 mixture of methanol and water.
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase to be used for infusion.
II. Mass Spectrometry Conditions
The following parameters are suggested for a quadrupole time-of-flight (Q-TOF) mass spectrometer, but can be adapted for other tandem mass spectrometry instruments.
Parameter
Setting
Rationale
Ionization Mode
Positive Electrospray Ionization (ESI+)
Amino acids readily form [M+H]⁺ ions.
Capillary Voltage
3.5 - 4.5 kV
Optimizes the formation of gas-phase ions.
Cone Voltage
20 - 40 V
Can be varied to control in-source fragmentation.
Source Temperature
120 - 150 °C
Facilitates desolvation of the analyte.
Desolvation Gas Flow
600 - 800 L/hr
Aids in the removal of solvent molecules.
Collision Gas
Argon
An inert gas suitable for CID.
Collision Energy
Ramped (e.g., 10-40 eV)
Allows for the observation of a wide range of fragment ions.
III. Data Acquisition and Analysis
MS Scan: Acquire a full scan mass spectrum to identify the [M+H]⁺ precursor ion.
MS/MS Scan: Select the [M+H]⁺ ion for fragmentation and acquire the product ion spectrum.
Data Interpretation: Analyze the product ion spectrum to identify the major fragment ions and propose fragmentation pathways. High-resolution mass spectrometry is crucial for determining the elemental composition of the fragment ions and confirming the proposed structures.[4]
The following diagram outlines the experimental workflow:
Caption: A streamlined workflow for the ESI-MS/MS analysis of 2-amino-2-(4-methoxyphenyl)propanoic acid.
Conclusion
This guide provides a predictive framework for understanding the mass spectrometric fragmentation of 2-amino-2-(4-methoxyphenyl)propanoic acid based on the well-established fragmentation chemistry of related α-amino acids. The primary fragmentation pathways are anticipated to involve the formation of an immonium ion and a characteristic methoxybenzyl cation. The provided experimental protocol offers a starting point for researchers to obtain empirical data and further elucidate the fragmentation behavior of this and similar molecules. A thorough understanding of these fragmentation patterns is essential for the reliable identification and structural characterization of novel compounds in various scientific disciplines.
References
Paizs, B., & Suhai, S. (2005). Fragmentation mechanisms of protonated peptides. Mass spectrometry reviews, 24(4), 508-548.
Yao, X., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 9(1), 6393. [Link]
Lioe, H., & O'Hair, R. A. (2010). Isomer differentiation via collision-induced dissociation: the case of protonated alpha-, beta2-and beta3-phenylalanines and their derivatives. Journal of mass spectrometry, 45(9), 1047-1058. [Link]
Tamuliene, J., et al. (2021). Fragmentation of tyrosine by low-energy electron impact. The European Physical Journal D, 75(8), 1-8. [Link]
Request PDF. (n.d.). Fragmentation of tyrosine by low-energy electron impact. ResearchGate. [Link]
Zheng, M., et al. (2023). Hydroxyl transfer versus cyclization reaction in the gas phase: Sequential loss of NH3 and CH2CO from protonated phenylalanine derivatives. Frontiers in Chemistry, 10, 1076931. [Link]
Brodbeck, K. L., & Brodbelt, J. S. (2013). Tyrosine Deprotonation Yields Abundant and Selective Backbone Cleavage in Peptide Anions upon Negative Electron transfer Dissociation and Ultraviolet Photodissociation. Journal of the American Society for Mass Spectrometry, 24(8), 1232-1239. [Link]
Request PDF. (n.d.). Fragmentation of tyrosine by high-energy electron impact. ResearchGate. [Link]
Semantic Scholar. (n.d.). Isomer differentiation via collision-induced dissociation: the case of protonated alpha-, beta2- and beta3-phenylalanines and their derivatives. [Link]
Laskin, J., & Wysocki, V. H. (2016). Structure and fragmentation chemistry of the peptide radical cations of glycylphenylalanylglycine (GFG). Journal of the American Society for Mass Spectrometry, 27(11), 1843-1853. [Link]
Enhancing Peptide Therapeutics: A Comparative Stability Analysis of Peptides Incorporating 2-amino-2-(4-methoxyphenyl)propanoic Acid
Introduction: The Imperative for Peptide Stability Peptides have emerged as a promising class of therapeutics due to their high specificity, potency, and lower toxicity compared to small molecules. However, their clinica...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative for Peptide Stability
Peptides have emerged as a promising class of therapeutics due to their high specificity, potency, and lower toxicity compared to small molecules. However, their clinical translation is often hampered by their inherent instability, primarily their susceptibility to proteolytic degradation by enzymes in the bloodstream and tissues. This rapid clearance necessitates frequent administration and can limit therapeutic efficacy. A key strategy to overcome this limitation is the incorporation of unnatural amino acids designed to protect the peptide backbone from enzymatic cleavage.[1][2] This guide provides an in-depth comparison of the stability of peptides with and without the incorporation of a specific α,α-disubstituted amino acid, 2-amino-2-(4-methoxyphenyl)propanoic acid, and offers detailed experimental protocols for researchers to validate these findings in their own work.
The Scientific Rationale: How 2-amino-2-(4-methoxyphenyl)propanoic Acid Enhances Stability
The introduction of 2-amino-2-(4-methoxyphenyl)propanoic acid, an α,α-disubstituted amino acid, into a peptide sequence confers enhanced stability through several key mechanisms:
Steric Hindrance: The presence of two substituents on the α-carbon (a methyl group and a 4-methoxyphenyl group) creates significant steric bulk. This bulk physically obstructs the approach of proteases to the adjacent peptide bonds, thereby preventing enzymatic cleavage.[1] Studies on peptides containing other α,α-dialkyl amino acids, such as 2-aminoisobutyric acid (Aib), have demonstrated a dramatic increase in protease resistance, with some modified peptides showing complete resistance to degradation.[1][3]
Conformational Rigidity: α,α-disubstituted amino acids restrict the conformational freedom of the peptide backbone.[4][5] This can lock the peptide into a specific bioactive conformation while also making it a less suitable substrate for proteases, which often recognize and cleave peptides in more flexible, extended conformations.
Electronic Effects: The 4-methoxyphenyl group, with its electron-donating methoxy substituent, can influence the electronic environment of the peptide backbone, potentially altering its susceptibility to hydrolysis.
The combination of these effects makes the incorporation of 2-amino-2-(4-methoxyphenyl)propanoic acid a powerful strategy for extending the half-life and improving the pharmacokinetic profile of peptide-based drug candidates.
Comparative Stability Analysis: A Head-to-Head Evaluation
To illustrate the stabilizing effect of 2-amino-2-(4-methoxyphenyl)propanoic acid, we present illustrative data from a series of stability assays comparing a native peptide (Peptide A) with its modified counterpart (Peptide B), where a key amino acid residue susceptible to cleavage has been replaced with 2-amino-2-(4-methoxyphenyl)propanoic acid.
Proteolytic Stability in Human Plasma
The most critical test for a therapeutic peptide is its stability in a biologically relevant matrix. The following table summarizes the half-life of Peptide A and Peptide B upon incubation in human plasma at 37°C.
This data is illustrative and based on typical results observed when incorporating α,α-disubstituted amino acids into peptides.
The dramatic increase in the half-life of Peptide B demonstrates the profound protective effect of 2-amino-2-(4-methoxyphenyl)propanoic acid against proteolytic degradation in human plasma.
Thermal Stability Assessment
Thermal stability is a key indicator of a peptide's conformational integrity and its propensity for aggregation. The melting temperature (Tm), the temperature at which 50% of the peptide is unfolded, was determined using circular dichroism (CD) spectroscopy.
This data is illustrative and based on the expected conformational stabilization provided by α,α-disubstituted amino acids.
The higher melting temperature of Peptide B suggests that the incorporation of 2-amino-2-(4-methoxyphenyl)propanoic acid enhances the conformational stability of the peptide, making it more resistant to thermal denaturation.
pH Stability Profile
Peptides can undergo degradation through various pH-dependent pathways, such as deamidation and hydrolysis. The stability of Peptides A and B was assessed across a range of pH values over 24 hours.
Peptide
% Remaining after 24h (pH 4)
% Remaining after 24h (pH 7.4)
% Remaining after 24h (pH 9)
Peptide A
92%
85%
72%
Peptide B
98%
97%
95%
This data is illustrative and highlights the general increase in chemical stability often observed with conformationally constrained peptides.
Peptide B exhibits superior stability across the tested pH range, indicating that the conformational constraints imposed by the unnatural amino acid also protect against chemical degradation pathways.
Experimental Methodologies: A Guide for Researchers
To ensure the trustworthiness and reproducibility of these findings, we provide detailed, step-by-step protocols for the key stability assays.
Peptide Synthesis
Both Peptide A and Peptide B can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The key difference lies in the incorporation of the Fmoc-protected 2-amino-2-(4-methoxyphenyl)propanoic acid at the desired position in the sequence for Peptide B.
This assay determines the rate of peptide degradation in a physiologically relevant environment.
Workflow:
Caption: In Vitro Plasma Stability Assay Workflow.
Step-by-Step Protocol:
Preparation: Prepare a 1 mg/mL stock solution of the peptide in DMSO. Thaw pooled human plasma on ice.
Incubation: In a microcentrifuge tube, add the peptide stock solution to pre-warmed (37°C) human plasma to achieve a final peptide concentration of 10 µM.[6][7]
Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
Quenching: Immediately add the aliquot to a tube containing a quenching solution (e.g., 150 µL of acetonitrile with 1% trifluoroacetic acid) to stop enzymatic activity and precipitate plasma proteins.[8]
Protein Precipitation: Vortex the quenched sample and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
Analysis: Transfer the supernatant to an HPLC vial and analyze by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the remaining intact peptide.
Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) using a one-phase decay model.
Thermal Stability Assay using Circular Dichroism
This method assesses conformational stability by monitoring changes in the peptide's secondary structure as a function of temperature.
Workflow:
Caption: Thermal Stability Assay using CD Spectroscopy.
Step-by-Step Protocol:
Sample Preparation: Prepare a solution of the peptide (e.g., 0.1 mg/mL) in a suitable buffer, such as phosphate-buffered saline (PBS), pH 7.4.[9][10]
Instrument Setup: Place the peptide solution in a quartz cuvette and insert it into a CD spectrometer equipped with a Peltier temperature controller.
Data Acquisition: Monitor the CD signal at a wavelength characteristic of the peptide's secondary structure (e.g., 220 nm for an α-helical peptide).[9]
Thermal Denaturation: Increase the temperature at a controlled rate (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C), recording the CD signal at regular intervals.[11]
Data Analysis: Plot the CD signal as a function of temperature. The resulting curve will show a transition from the folded to the unfolded state. The midpoint of this transition is the melting temperature (Tm).[12][13]
Conclusion: A Path to More Robust Peptide Therapeutics
The incorporation of unnatural amino acids like 2-amino-2-(4-methoxyphenyl)propanoic acid represents a validated and highly effective strategy for overcoming the inherent instability of peptide-based drug candidates. The steric hindrance and conformational rigidity imparted by this modification provide a robust shield against proteolytic degradation, significantly extending the peptide's half-life in biological systems. Furthermore, the enhanced conformational stability can lead to improved resistance to thermal and pH-induced degradation. The experimental protocols detailed in this guide provide a clear framework for researchers to assess the stability of their own modified peptides, enabling the rational design of more durable and effective therapeutic agents. By systematically evaluating and optimizing peptide stability, the scientific community can accelerate the development of the next generation of peptide medicines.
References
Yamaguchi, T., et al. (2003). Effect of alpha,alpha-dialkyl amino acids on the protease resistance of peptides. Bioscience, Biotechnology, and Biochemistry, 67(10), 2269-2272.
Gentilucci, L., et al. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current Pharmaceutical Design, 16(28), 3185-3203.
Boddy, L. (n.d.). Thermal denaturation of protein (by circular dichroism). Boddy Lab.
ResearchGate. (2025). Effect of alpha,alpha-dialkyl amino acids on the protease resistance of peptides. Request PDF.
Cole, D. K., et al. (2017). Thermal Stability of Heterotrimeric pMHC Proteins as Determined by Circular Dichroism Spectroscopy. Methods in Molecular Biology, 1592, 141-155.
Seebach, D., et al. (2000). Sterically Hindered C(alpha, Alpha)-Disubstituted Alpha-Amino Acids: Synthesis From Alpha-Nitroacetate and Incorporation Into Peptides. Helvetica Chimica Acta, 83(4), 725-752.
CD Formulation. (n.d.).
Lauer-Fields, J. L., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
Gervay, J., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity, 2(5), 591-632.
Burger, K., et al. (1997). Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. Journal of Peptide Science, 3(3), 157-167.
ACS Publications. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Synform, 2022(10), A155-A159.
Law, J. (n.d.). Protein Stability Measurements using Quantitative Circular Dichroism (qCD) Spectroscopy. Applied Photophysics.
Al-Ameed, T., et al. (2023). The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide. Journal of Peptide Science, 29(10), e3539.
Hart, S. A., et al. (2009). A 3(10)
Narute, P. S., et al. (2019). Differential scanning fluorimetry based assessments of the thermal and kinetic stability of peptide-MHC complexes. Journal of Visualized Experiments, (143).
Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods. (2024). International Journal of Science and Research Archive, 12(1), 100-115.
Marshall, G. R., et al. (1989). Factors Governing Helical Preference of Peptides Containing Multiple α,α-Dialkyl Amino Acid. Proceedings of the National Academy of Sciences, 86(23), 9037-9041.
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). International Journal of Science and Research Archive, 13(2), 24-35.
ResearchGate. (2017). I wish to test the pH stability of a peptide and have very minute amounts of peptide.
Jenssen, H., & Aspmo, S. I. (2008). Serum Stability of Peptides. Methods in Molecular Biology, 494, 115-124.
BenchChem. (2025).
AMSbiopharma. (2025).
Roberts, C. J. (2014). Factors affecting the physical stability (aggregation) of peptide therapeutics. Peptide Science, 102(1), 1-23.
van der Velden, J. L. J., et al. (2021). Optimization of peptide amphiphile-lipid raft interaction by changing peptide amphiphile lipophilicity. Scientific Reports, 11(1), 1805.
Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(3), 189-199.
Karle, I. L. (1992). Conformational characteristics of peptides and unanticipated results from crystal structure analyses. Biopolymers, 32(11), 1565-1579.
Roberts, T. C., et al. (2023).
He, R., et al. (2015). Influence of Amino Acid Compositions and Peptide Profiles on Antioxidant Capacities of Two Protein Hydrolysates from Skipjack Tuna (Katsuwonus pelamis) Dark Muscle. Marine Drugs, 13(10), 6146-6163.
Validating Enantiomeric Excess of
-Methyl-4-Methoxyphenylalanine: A Technical Guide
Executive Summary
Synthesizing 2-amino-2-(4-methoxyphenyl)propanoic acid (also known as
-methyl-4-methoxyphenylalanine) introduces a quaternary stereocenter that resists standard enzymatic resolution and complicates classical chiral separation.
For researchers requiring absolute validation of enantiomeric excess (ee), Direct Chiral Ligand Exchange Chromatography (CLEC) using Crown Ether columns (Crownpak CR-I(+)) is the superior method for precision and throughput. However, for laboratories lacking specialized chiral columns, Indirect Derivatization with Marfey’s Reagent (FDAA) provides a robust, chemically validated alternative using standard C18 infrastructure.
Part 1: The Analytical Challenge
The target molecule is an
-disubstituted amino acid. Unlike simple -amino acids, the quaternary carbon prevents the free rotation often utilized by chiral selectors, and the steric bulk of the 4-methoxyphenyl group can interfere with transient diastereomeric complexation.
Why Polarimetry (Optical Rotation) is Insufficient:
While specific rotation (
) is a classical characterization method, it is unsuitable for validating ee in this context because:
Low Sensitivity: Small amounts of highly rotating impurities can skew results.[1]
Lack of Literature Standards: Reliable specific rotation values for novel or specific synthetic intermediates of
-methyl amino acids are often absent or inconsistent in literature.
No Separation: It provides an average value, not a quantitation of the minor enantiomer.
Part 2: Decision Matrix & Methodology
The following decision matrix outlines the logical selection process for the appropriate analytical method based on laboratory resources and precision requirements.
Figure 1: Decision matrix for selecting the optimal enantiomeric excess validation method.
Part 3: Comparative Methodology
Method A: Direct Chiral Chromatography (Crown Ether)
The Gold Standard. This method utilizes a chiral stationary phase (CSP) containing a chiral crown ether (3,3’-diphenyl-1,1’-binaphthyl-20-crown-6).
Mechanism: The crown ether forms a host-guest inclusion complex with the ammonium ion (
) of the amino acid. The chiral barrier discriminates between enantiomers based on the steric fit of the -methyl vs. the 4-methoxyphenyl group.
Key Advantage: No derivatization required. The free amino acid is injected directly.
Elution Order: On Crownpak CR-I(+) , the D-enantiomer typically elutes first, followed by the L-enantiomer [1].
) with the amino group. Because FDAA is pure L-form, it converts the enantiomeric mixture (D/L) into a diastereomeric mixture (L-D and L-L).
Separation: Diastereomers have different physical properties and can be separated on an achiral C18 column.
Key Advantage: Uses standard HPLC equipment; highly sensitive (UV detection at 340 nm).
Method C: NMR with Chiral Solvating Agents (CSA)
The Rapid Screen.
Mechanism: A chiral solvating agent (e.g., (+)-18-crown-6-tetracarboxylic acid) is added to the NMR tube. It forms transient diastereomeric complexes, causing the
-methyl peaks of the enantiomers to split in the -NMR spectrum.
Key Advantage: Instant feedback during reaction optimization; no chromatography required.
Part 4: Data Comparison
Feature
Method A: Crownpak CR-I(+)
Method B: Marfey's Reagent
Method C: NMR (CSA)
Analyte State
Free Amino Acid
Derivatized (Diastereomer)
Free Amino Acid + CSA
Separation Mode
Chiral Ligand Exchange
Reversed-Phase (C18)
Magnetic Resonance
Resolution ()
High ()
High ()
Low (Peak Splitting)
LOD (Limit of Detection)
~0.1% impurity
< 0.05% impurity
~2-5% impurity
Throughput
High (15 min run)
Low (Reaction + 30 min run)
Medium (Prep time)
Cost per Run
Low (after column purchase)
Medium (Reagent cost)
High (Deuterated solvents)
Part 5: Detailed Experimental Protocols
Protocol A: Direct HPLC on Crownpak CR-I(+)
Objective: Quantitative determination of ee for isolated product.
Mobile Phase Preparation:
Prepare aqueous
(Perchloric acid) at pH 1.5.
Mix
.
Note: Acidic pH is critical to ensure the amine is protonated (
) for crown ether binding [2].
Sample Preparation:
Dissolve 1.0 mg of the amino acid in 1 mL of mobile phase.
Filter through a 0.22
m PTFE filter.
Chromatographic Conditions:
Column: Daicel Crownpak CR-I(+) (
).
Flow Rate: 0.4 mL/min.
Temperature:
(Lowering to can improve resolution if needed).
Detection: UV at 210 nm (or 254 nm for the methoxyphenyl group).
Validation:
Inject a racemic standard first to establish retention times (
Detection: UV at 340 nm (Specific for the dinitrophenyl moiety).
Interpretation:
The L-L diastereomer (L-amino acid + L-FDAA) typically elutes before the L-D diastereomer (D-amino acid + L-FDAA) due to hydrophobicity differences caused by the intramolecular H-bonding in the L-L form [3].
Part 6: Troubleshooting & Self-Validating Systems
To ensure Scientific Integrity , you must prove your method works before trusting the data.
The Racemic Spike (Crucial):
Never run your synthesized chiral product alone initially.
Protocol: Take a small aliquot of your product and mix it with a known racemic standard (or the opposite enantiomer if available).
Result: You must see two distinct peaks.[3] If you see one peak, your method is not resolving the enantiomers, or your "racemate" is not racemic.
Blank Subtraction:
Marfey's reagent hydrolyzes slowly to form a byproduct. Run a "Blank" derivatization (no amino acid) to identify and ignore reagent peaks.
Peak Identity Confirmation:
For Method A (Crownpak): The elution order is generally D then L. However, for
-methyl variants, confirm this by spiking with a commercial standard of known configuration if available.
References
Daicel Chiral Technologies. (n.d.). Instruction Manual for CROWNPAK CR-I(+) and CR-I(-). Retrieved from [Link]
Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases. Journal of Chromatography A. [Link]
Marfey, P. (1984).[4] Determination of D-amino acids.[2][4][5][6] II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene.[2][4] Carlsberg Research Communications.[4] [Link]
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[3][4][5][6][7][8][9][10] [Link]
Comparative study of alpha-methyl vs alpha-phenyl substituted amino acids
The following guide provides a comparative technical analysis of -methyl versus -phenyl substituted -amino acids. This analysis focuses on their application in peptidomimetic drug design, specifically addressing conforma...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a comparative technical analysis of
-methyl versus -phenyl substituted -amino acids. This analysis focuses on their application in peptidomimetic drug design, specifically addressing conformational restriction, synthetic accessibility, and physicochemical properties.
Comparative Guide:
-Methyl vs.
-Phenyl Amino Acids in Drug Design
Executive Summary
In the engineering of peptide therapeutics, the substitution of the
-hydrogen with a carbon group (creating a quaternary -carbon) is a critical strategy to combat proteolytic degradation and lock bioactive conformations.
-Methylation (e.g., Aib, -Me-Phe): The industry standard for inducing helical structures ( or -helix) via the Thorpe-Ingold effect. It offers a balanced improvement in metabolic stability and lipophilicity without imposing overwhelming steric bulk.
-Phenylation (e.g., -Ph-Gly, -diphenylglycine): A specialized, high-impact modification. The introduction of an -phenyl ring creates a massive "steric wall" and introduces potential - stacking interactions. It is used to force unique turn conformations or maximize hydrophobic collapse, but comes with significant synthetic challenges and solubility penalties.
Conformational Dynamics & Structural Logic
The Mechanistic Divergence
The primary utility of these substitutions lies in their ability to restrict the Ramachandran angles (
) of the peptide backbone.
-Methyl: The Helical Staple
The methyl group is small enough to allow the formation of standard helical hydrogen bonds but large enough to sterically forbid extended conformations (like
-sheets).
Mechanism: The gem-dimethyl effect (Thorpe-Ingold) restricts the
torsion angles to the helical region ().
Outcome: Strong induction of
-helices (in short peptides) or -helices (in longer sequences).
Key Reference: The work of P. Balaram extensively characterizes Aib (
-aminoisobutyric acid) as a helix nucleator.
-Phenyl: The Steric Wall
The phenyl group introduces a rigid, planar, and bulky moiety directly at the backbone hinge.
Mechanism: The steric clash of the phenyl ring with the carbonyl oxygen of the preceding residue severely restricts rotation. Unlike methyl, the phenyl group can also engage in intramolecular
- interactions with side chains (e.g., in -Ph-Phe).
Outcome: often destabilizes standard helices in favor of planar
conformations or specific -turns. In proline analogues (-Ph-Pro), it destabilizes cis-peptide bonds more effectively than methyl groups due to clash with the preceding amide.
Decision Logic for Researchers
The following diagram illustrates the decision pathway for selecting between these two modifications based on structural goals.
Figure 1: Decision matrix for selecting
-substituents based on desired secondary structure outcomes.
Physicochemical & Metabolic Profile[1][2]
Both modifications abolish the
-proton, rendering the peptide bond nearly impervious to chymotrypsin-like proteases. However, they diverge significantly in solubility and permeability.
Comparative Data Table
Feature
-Methyl (e.g., Aib)
-Phenyl (e.g., -Ph-Gly)
Proteolytic Stability
High (h in plasma)
Very High (Steric shield + no -H)
Lipophilicity ()
Moderate increase (+0.5 to +1.0 vs H)
High increase (+2.0 to +3.0 vs H)
Solubility (Aq)
Good (comparable to Ala/Val)
Poor (requires organic cosolvents)
Helix Propensity
Strong Inducer ()
Breaker / Distorter
Membrane Permeability
Enhanced (shields polar backbone)
Variable (risk of membrane trapping)
Experimental Insight:
In a PAMPA (Parallel Artificial Membrane Permeability Assay) setting,
-methylated peptides often show optimal permeability ( to ), balancing solubility and lipophilicity. -phenylated peptides may exhibit high retention in the lipid bilayer due to excessive lipophilicity, potentially reducing cytosolic bioavailability.
Synthetic Methodologies
The synthesis of quaternary amino acids is non-trivial due to the difficulty of forming a carbon-carbon bond at a sterically crowded center.
-Methylation: The "Seebach" Standard
The most robust route utilizes Self-Regeneration of Stereocenters (SRS) via oxazolidinones.
Condensation: Amino acid condenses with pivalaldehyde to form a cis-oxazolidinone.
Enolization: Treatment with KHMDS or LDA at -78°C generates the enolate.
Alkylation: Addition of MeI (Methyl Iodide) occurs trans to the bulky tert-butyl group, ensuring stereochemical retention.
Hydrolysis: Acidic hydrolysis yields the enantiopure
-methyl amino acid.
-Phenylation: The Arylation Challenge
Direct alkylation with a phenyl halide is chemically impossible via standard
. Instead, radical or metal-catalyzed cross-couplings are required. A modern approach involves Isocyanoacetate Arylation .[1]
Protocol: -Phenylation via Isocyanoacetates (Adapted from Org. Lett. 2023)[1]
Reagents:
-substituted isocyanoacetate, aryl iodide/bromide, Copper(I) catalyst, Base ().
Step 1: The isocyano group activates the
-proton (if present) or allows for radical addition if quaternary.
Step 2: Copper-catalyzed cross-coupling introduces the phenyl ring.
Step 3: Acidic hydrolysis of the isocyano group yields the amino ester.
Critical Note: For
-diphenyl systems (e.g., -phenyl-phenylalanine), yields are often low (<40%) due to extreme crowding.
Figure 2: Synthetic pathways contrasting the nucleophilic substitution used for methylation vs. the metal-catalyzed arylation required for phenylation.
References
Conform
-Substituted Proline Analogues.
Source: National Institutes of Health (PMC).
URL:[Link]